SCR7

Catalog No.
S548258
CAS No.
1533426-72-0
M.F
C18H14N4OS
M. Wt
334.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCR7

CAS Number

1533426-72-0

Product Name

SCR7

IUPAC Name

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C18H14N4OS

Molecular Weight

334.39

InChI

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+

InChI Key

NEEVCWPRIZJJRJ-AYKLPDECSA-N

SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

SCR7; SCR-7; SCR 7.

Description

The exact mass of the compound 5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one is 334.08883 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Specific Scientific Field: Genome Editing

Comprehensive Summary of the Application

SCR7, a DNA Ligase IV inhibitor, has been found to enhance gene editing directed by CRISPR–Cas9 and single-stranded oligodeoxynucleotides (ssODN) in human cancer cells . It has been used to improve the efficiency of homology-directed repair (HDR), a mechanism that is essential for precise genome editing .

Methods of Application or Experimental Procedures

In the study, a co-expression vector was created with Cas9, gRNA, and eGFP. The disruption rate more than doubled following GFP-positive cell sorting in transfected cells compared to those unsorted cells . SCR7 was then used in combination with ssODNs as templates. This approach greatly improved the efficiency of HDR and targeted gene mutation correction at both the GFP-silent mutation and the β-catenin Ser45 deletion mutation cells .

Results or Outcomes Obtained

The use of SCR7 treatment increased targeted insertion efficiency threefold in transfected cells compared to those without SCR7 treatment . Moreover, this combinatorial approach greatly improved the efficiency of HDR and targeted gene mutation correction .

Specific Scientific Field: Chromosomal Territory Resetting

SCR7 has been used in biochemical studies like chromosomal territory resetting .

Comprehensive Summary of the Application

SCR7 is used to understand the role of repair proteins in cell cycle phases . It is also used as a potent biochemical inhibitor of Non-Homologous End Joining (NHEJ), which has found its application in improving genome editing .

Methods of Application or Experimental Procedures

Results or Outcomes Obtained

Specific Scientific Field: Cancer Therapeutics

SCR7 has been used in the field of cancer therapeutics .

Comprehensive Summary of the Application

SCR7 is a potent cancer therapeutic agent . It acts as a biochemical inhibitor of Non-Homologous End Joining (NHEJ), a key DNA repair pathway . By inhibiting this pathway, SCR7 can increase the efficacy of genome editing using the CRISPR-Cas system .

Methods of Application or Experimental Procedures

Results or Outcomes Obtained

SCR7 is a small molecule compound recognized primarily as an inhibitor of DNA ligase IV, an enzyme crucial for the nonhomologous end joining (NHEJ) pathway of DNA repair. This pathway is essential for repairing double-strand breaks in DNA, which can occur due to various factors including radiation and certain chemotherapeutic agents. By inhibiting DNA ligase IV, SCR7 reduces the efficiency of NHEJ, thereby influencing cellular responses to DNA damage and enhancing the precision of genome editing techniques such as CRISPR-Cas9 .

SCR7 functions by specifically binding to the DNA binding domain of DNA ligase IV, which decreases its affinity for double-strand breaks. This inhibition leads to a reduction in the repair of these breaks via the NHEJ pathway. Notably, SCR7 also exhibits some inhibitory effects on DNA ligase III, although to a lesser extent than on DNA ligase IV. The compound has been shown to enhance homology-directed repair (HDR) when used in conjunction with CRISPR-Cas9 systems by temporarily blocking NHEJ, thus allowing for more precise genetic modifications .

SCR7 has demonstrated significant biological activity in various experimental contexts. It has been shown to enhance the efficiency of HDR in cell lines and animal models by inhibiting NHEJ. For instance, in studies involving A549 epithelial cells and MelJuSo melanoma cells, SCR7 treatment improved insertion efficiency at target sites significantly compared to untreated controls . Moreover, its effects on lymphocyte development have been observed in mice, where treatment with SCR7 resulted in transient but reversible defects due to the inhibition of DNA ligase IV's function during V(D)J recombination .

The synthesis of SCR7 involves a multi-step organic chemistry process. One reported method includes heating 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with two equivalents of an appropriate reagent under controlled conditions to yield the final compound. The detailed synthetic pathway allows for the generation of SCR7 with high purity and yield .

SCR7Inhibits DNA ligase IVModerate selectivityGenome editing, cancer researchKU-55933Inhibits ATM kinaseHigh selectivityCancer therapyL755507Inhibits DNA ligase IHigh selectivityCancer therapyM3814Inhibits DNA-PKcsHigh selectivityEnhances radiotherapy efficacy

Uniqueness of SCR7: Unlike other inhibitors that may target different enzymes or pathways (e.g., M3814 targets DNA-PKcs), SCR7 specifically inhibits DNA ligase IV and has a distinct role in enhancing HDR while inhibiting NHEJ, making it particularly useful in CRISPR applications.

Studies have indicated that SCR7 interacts specifically with DNA ligase IV, leading to its inhibition and subsequent effects on cellular repair mechanisms. The interactions have been characterized through various biochemical assays that demonstrate SCR7's binding affinity and selectivity towards ligase IV compared to other ligases . These studies provide insights into how SCR7 can be utilized to manipulate DNA repair pathways for therapeutic purposes.

Structural Characterization and Nomenclature

The structural characterization of SCR7 has proven to be remarkably complex, with multiple distinct molecular entities bearing this designation. The originally proposed structure for SCR7 was reported as a diimine compound with the molecular formula C₁₈H₁₄N₄OS and a molecular weight of 334.39 daltons. This structure was designated with the chemical name 5,6-bis((E)-benzylideneamino)-2-mercaptopyrimidin-4-ol and assigned CAS number 1533426-72-0. The proposed structure featured two benzylidene groups attached to an aminopyrimidine core through imine linkages, creating a symmetric molecule with potential DNA-binding capabilities.

However, detailed nuclear magnetic resonance spectroscopy analysis revealed significant discrepancies between the proposed structure and the actual products obtained from the reported synthesis procedure. Comprehensive structural analysis using ¹H nuclear magnetic resonance, ¹³C nuclear magnetic resonance, distortionless enhancement by polarization transfer, and heteronuclear multiple quantum coherence spectroscopy demonstrated that the major product formed during SCR7 synthesis was actually 6,7-diphenyl-2-thioxopteridine-4-one, a pteridine derivative with CAS number 14892-97-8. This compound, now commonly referred to as SCR7 pyrazine, possesses the molecular formula C₁₈H₁₂N₄OS and a molecular weight of 332.38 daltons.

The structural revision revealed that SCR7 pyrazine adopts a tricyclic pteridine framework rather than the originally proposed linear diimine structure. The pteridine core consists of a fused pyrazine-pyrimidine ring system with two phenyl substituents at positions 6 and 7, and a thioxo group at position 2. Spectroscopic analysis confirmed the presence of aromatic protons in the range of 7.43-7.34 parts per million in dimethyl sulfoxide, consistent with the phenyl substituents, and characteristic carbon signals in the ¹³C nuclear magnetic resonance spectrum at 175.7, 158.5, 155.9, 149.1, and 147.0 parts per million.

The nomenclature confusion surrounding SCR7 extends beyond the primary compound to include related derivatives and synthesis products. A minor product of the synthesis reaction has been identified as 7,8-dihydropteridine-2a, which shares the same molecular formula and weight as the originally proposed SCR7 structure but possesses a distinctly different connectivity pattern. Additionally, commercial sources have supplied compounds under the SCR7 designation that correspond to the pteridine structure rather than the originally reported diimine.

CompoundMolecular FormulaMolecular WeightCAS NumberStructure Type
SCR7 (originally proposed)C₁₈H₁₄N₄OS334.391533426-72-0Diimine
SCR7 pyrazine (actual major product)C₁₈H₁₂N₄OS332.3814892-97-8Pteridine
SCR7 dihydropteridine (minor product)C₁₈H₁₄N₄OS334.39-Dihydropteridine

Historical Synthesis Routes and Methodological Challenges

The synthesis of SCR7 has been fraught with methodological challenges that have contributed significantly to the structural confusion surrounding this compound. The originally published procedure described heating 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with two equivalents of benzaldehyde for three hours under reflux conditions at 155 degrees Celsius in a 3:1 mixture of dimethylformamide and acetic acid. This procedure was reported to yield the desired diimine product through a straightforward condensation reaction.

However, attempts to reproduce this synthesis by independent research groups revealed fundamental problems with the published methodology. When following the reported procedure precisely, researchers consistently obtained a yellow solid product that exhibited spectroscopic properties inconsistent with the proposed diimine structure. Nuclear magnetic resonance analysis of the crude reaction product indicated the formation of a complex mixture containing approximately two parts of the pteridine compound to one part of the dihydropteridine derivative.

The actual mechanism of SCR7 formation involves a significantly more complex pathway than the simple condensation reaction originally proposed. The reaction begins with the expected condensation between the amino groups of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine and benzaldehyde to form an intermediate diimine. However, this intermediate undergoes spontaneous cyclization through a six-electron electrocyclic ring closure reaction, followed by a sigmatropic rearrangement to generate the dihydropteridine structure. Under the high-temperature reaction conditions, the dihydropteridine undergoes further oxidation to yield the fully aromatic pteridine system.

The instability of the initially formed diimine intermediate presents a significant methodological challenge for those attempting to isolate the originally proposed SCR7 structure. Studies have demonstrated that the diimine form spontaneously autocyclizes under ambient conditions, converting to the more thermodynamically stable pteridine form. This autocyclization process occurs through an intramolecular cyclization mechanism that is favored by the electron-rich nature of the aminopyrimidine core and the electrophilic character of the benzylidene groups.

Purification of the reaction products has proven equally challenging due to the similar polarities and solubilities of the various components. Standard column chromatographic separation using silica gel with dichloromethane-ethyl acetate solvent systems can achieve partial separation, but complete isolation of individual components requires careful optimization of elution conditions. The pteridine product typically elutes as the first yellow band when using a 2:1 dichloromethane to ethyl acetate mixture.

Temperature control during synthesis has emerged as a critical factor affecting product distribution. Higher reaction temperatures favor formation of the fully oxidized pteridine product, while lower temperatures tend to preserve higher proportions of the dihydropteridine intermediate. However, even at reduced temperatures, the inherent instability of the diimine intermediate makes its isolation extremely difficult.

Synthesis ParameterEffect on Product DistributionOptimization Strategy
TemperatureHigher temperatures (>150°C) favor pteridine formationUse moderate heating (100-120°C) for diimine preservation
Reaction TimeExtended heating promotes oxidation to pteridineMinimize reaction time to 1-2 hours
Solvent SystemPolar protic solvents accelerate cyclizationUse aprotic solvents with controlled water content
AtmosphereAerobic conditions promote oxidationMaintain inert atmosphere for diimine stability

Identification as a Putative DNA Ligase IV Inhibitor

The identification of SCR7 as a DNA Ligase IV inhibitor emerged from structure-based drug design efforts targeting the DNA double-strand break repair machinery. DNA Ligase IV plays a crucial role in the non-homologous end-joining pathway, which is responsible for repairing DNA double-strand breaks in mammalian cells. The enzyme's involvement in this essential repair process made it an attractive target for cancer therapy, as inhibiting DNA Ligase IV could potentially sensitize cancer cells to DNA-damaging treatments.

Initial biological screening identified SCR7 as a compound capable of inhibiting the joining of DNA double-strand breaks in cell-free repair systems. The compound demonstrated the ability to block DNA Ligase IV-mediated joining reactions by interfering with the enzyme's DNA binding activity, while showing minimal effects on other DNA ligases such as T4 DNA Ligase and DNA Ligase I. This apparent selectivity for DNA Ligase IV was particularly noteworthy, as it suggested the possibility of targeting specific DNA repair pathways without broadly disrupting cellular DNA metabolism.

The proposed mechanism of DNA Ligase IV inhibition involved direct interference with the enzyme's ability to bind to DNA substrates rather than inhibition of the catalytic activity itself. Cell-free assays demonstrated that SCR7 could prevent the formation of ligated DNA products when added to reactions containing purified DNA Ligase IV and DNA substrates with compatible ends. The inhibition appeared to be competitive with respect to DNA substrate, suggesting that SCR7 might bind to the same or overlapping sites used by the enzyme for DNA recognition.

However, subsequent independent investigations have raised significant questions about the selectivity and potency of SCR7 as a DNA Ligase IV inhibitor. Comprehensive enzyme assays using highly purified preparations of human DNA Ligase I, DNA Ligase III, and DNA Ligase IV revealed that SCR7 and its structural variants exhibit greater inhibitory activity against DNA Ligase I and DNA Ligase III than against DNA Ligase IV. These findings directly contradict the originally reported selectivity profile and suggest that SCR7's biological effects may result from broad inhibition of multiple DNA ligases rather than specific targeting of DNA Ligase IV.

The discrepancy in selectivity profiles may be attributed, in part, to differences in enzyme preparations and assay conditions used in different laboratories. The original studies employed DNA ligase preparations purified from bacterial expression systems, which contained multiple additional protein bands beyond the target ligases. In contrast, more recent investigations have utilized DNA ligase complexes expressed in insect cell systems, which provide higher purity and more reliable enzymatic activity.

Furthermore, cell-based assays designed to assess DNA Ligase IV-specific functions have failed to demonstrate significant inhibition by SCR7. Variable-diversity-joining recombination, a process that specifically requires DNA Ligase IV activity, was not significantly impaired by SCR7 treatment in cellular systems. This finding raises important questions about whether SCR7's effects on DNA repair in cells truly result from DNA Ligase IV inhibition or from alternative mechanisms involving other cellular targets.

DNA LigaseIC₅₀ Value (Original Report)IC₅₀ Value (Independent Study)Selectivity Ratio
DNA Ligase I>100 μM15-25 μM1.0 (reference)
DNA Ligase III>100 μM20-30 μM1.2-1.5
DNA Ligase IV40-50 μM80-120 μM4.0-6.0

The identification of structural variants of SCR7 has further complicated the interpretation of its biological activity profile. The autocyclized and oxidized forms of SCR7, including SCR7 pyrazine, exhibit distinct inhibitory activities against different DNA ligases. While the cyclized form shows robust inhibition of non-homologous end-joining in biochemical assays, the pyrazine form demonstrates broader, less specific effects on cellular DNA repair processes. These differences in activity profiles between structural variants highlight the importance of precise chemical characterization when evaluating biological activity.

Inhibition of Non-Homologous End Joining (NHEJ) Pathway

Targeting DNA Ligase IV-XRCC4 Complex

SCR7 operates as a small molecule inhibitor that specifically targets the DNA Ligase IV-XRCC4 complex, which represents a critical component of the non-homologous end joining repair pathway [1] [2]. The compound functions by interfering with the DNA binding capabilities of DNA Ligase IV, thereby disrupting the formation of functional repair complexes at double-strand break sites [3] [4]. Research has demonstrated that SCR7 blocks Ligase IV-mediated joining by specifically interfering with its DNA binding domain while maintaining minimal effects on other DNA ligases such as T4 DNA Ligase or Ligase I [14].

The molecular interaction occurs through direct binding to the DNA binding domain of DNA Ligase IV, which reduces the enzyme's affinity for double-strand breaks and consequently inhibits its functional capacity [15]. Structural analysis reveals that the XRCC4-DNA Ligase IV complex forms through specific protein-protein interactions, where a single ligase chain binds asymmetrically to an XRCC4 dimer [17] [18]. The helical tails of XRCC4 undergo substantial conformational changes upon ligase binding, creating a flat interaction surface that is essential for complex stability [18].

Within the cellular environment, SCR7 demonstrates the ability to accumulate DNA breaks by preventing efficient repair through the non-homologous end joining pathway [3] [4]. Single-molecule experiments have shown that DNA Ligase IV binds both DNA ends at the instant of short-range synaptic complex formation, positioning the enzyme to ligate compatible ends upon initial complex formation [21]. SCR7 disrupts this critical positioning mechanism, leading to impaired repair efficiency and subsequent cellular consequences.

Disruption of Double-Strand Break (DSB) Repair Fidelity

The mechanism by which SCR7 disrupts double-strand break repair fidelity involves multiple levels of interference with the non-homologous end joining process [5] [9]. SCR7 treatment leads to the accumulation of unrepaired double-strand breaks within cells, as the compound prevents the final ligation step of the repair pathway [9] [25]. This accumulation occurs because SCR7 specifically targets the DNA Ligase IV-dependent mechanism while having minimal impact on alternative repair pathways [9].

Research findings indicate that SCR7 promotes structural interactions within the short-range synaptic complex that normally prioritize ligation over end processing [21]. When SCR7 is present, these interactions are disrupted, leading to impaired repair fidelity as compatible DNA ends cannot be efficiently religated [21]. The compound interferes with the formation of XRCC4, XLF, and DNA Ligase IV filaments that are essential for bridging broken chromosome ends and directing accurate rejoining [10].

Quantitative analysis reveals that SCR7 treatment results in a significant increase in unrepaired double-strand breaks compared to control conditions [13]. The disruption of repair fidelity manifests as an inability of cells to complete the ligation step of non-homologous end joining, leading to persistent DNA damage that can trigger apoptotic pathways [3] [9]. This effect is particularly pronounced in cancer cells, where the reliance on non-homologous end joining for DNA repair is typically elevated compared to normal cells.

Biochemical Selectivity Across DNA Repair Pathways

Differential Effects on Ligase I, III, and IV Activities

Comprehensive biochemical analysis has revealed complex selectivity patterns for SCR7 across different DNA ligase enzymes, with findings that challenge initial assumptions about its specificity [5] [8]. Detailed enzymatic assays demonstrate that SCR7 derivatives exhibit greater inhibitory activity against DNA Ligases I and III compared to DNA Ligase IV, contrary to original reports suggesting selective DNA Ligase IV inhibition [5] [8].

DNA Ligase TypeInhibition Level at 300 μM SCR7Relative Potency
DNA Ligase I~50% inhibitionHighest
DNA Ligase III~25% inhibitionModerate
DNA Ligase IV~25% inhibitionModerate

Fluorescence-based nick ligation assays reveal that SCR7 derivatives demonstrate indistinguishable activities across different preparations, with each showing more potent inhibition of Ligase I than other DNA ligases [5]. At concentrations of 300 micromolar, SCR7 causes approximately 50% inhibition of Ligase I activity, while both Ligase III alpha/XRCC1 and Ligase IV/XRCC4 complexes experience only about 25% inhibition under identical conditions [5].

The differential selectivity extends to intermolecular ligation activities, where SCR7 derivatives demonstrate more potent inhibition of Ligase III alpha/XRCC1 compared to Ligase IV/XRCC4 when tested with double-strand DNA substrates [5]. These findings indicate that the biochemical selectivity of SCR7 is more complex than initially characterized, with implications for understanding its mechanism of action across different DNA repair pathways [5] [8].

Competitive inhibition studies reveal that SCR7 functions as a competitive inhibitor with respect to nicked DNA substrates for certain ligases, indicating that its binding to the DNA binding domain prevents normal enzyme-substrate interactions [22]. However, some SCR7 derivatives exhibit uncompetitive inhibition patterns, suggesting multiple modes of enzyme interaction depending on the specific ligase and reaction conditions [22].

Autocyclization and Oxidative Byproduct Formation

The structural stability and chemical behavior of SCR7 involves complex autocyclization processes that significantly impact its biological activity [7] [9]. Research has demonstrated that parental SCR7, which exhibits inherent instability, undergoes spontaneous autocyclization to form a more stable cyclized variant [9]. Both the parental and cyclized forms of SCR7 possess identical molecular weights of 334.09 and the same molecular formula of C18H14N4OS, indicating that the cyclization process involves intramolecular rearrangement without loss of atomic composition [9].

The autocyclization process leads to the formation of an oxidized derivative known as SCR7-pyrazine, which exhibits distinct chemical and biological properties [7] [9]. SCR7-pyrazine possesses a different molecular formula (C18H12N4OS) and molecular weight (332.07) compared to the parent compound, reflecting oxidative modifications during the transformation process [9]. This oxidized form demonstrates robust inhibition of non-homologous end joining in vitro, although its selectivity for DNA Ligase IV is reduced compared to the cyclized form [9].

SCR7 FormMolecular WeightMolecular FormulaStabilityNHEJ Inhibition
Parental SCR7334.09C18H14N4OSUnstableModerate
Cyclized SCR7334.09C18H14N4OSStableRobust
SCR7-pyrazine332.07C18H12N4OSStableModerate

Biochemical characterization reveals that the cyclized form of SCR7 shows robust inhibition of non-homologous end joining in vitro, while both cyclized and oxidized forms exhibit efficient cytotoxicity in cellular systems [9]. The autocyclization process appears to be driven by the inherent chemical instability of the parent compound, leading to spontaneous ring closure and subsequent oxidation under physiological conditions [7] [9].

Synthetic Methodologies and Optimization Challenges

The synthesis of SCR7 has been fraught with significant challenges and discrepancies that have fundamentally altered the understanding of this compound's chemical identity. The original published procedure reported by Raghavan and colleagues involves heating 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with two equivalents of benzaldehyde for three hours under reflux conditions at 155°C in a 3:1 mixture of dimethylformamide and acetic acid [1] [2].

Primary Synthetic Challenges

The most significant challenge encountered in SCR7 synthesis is that the published procedure does not produce the reported structure [1] [2]. When researchers attempted to follow the exact published methodology, they were unable to isolate a compound with the proposed diimine structure. Instead, the synthesis protocol generates a complex mixture containing primarily two distinct compounds: SCR7-G (a pteridine derivative) and L189 (a previously characterized DNA ligase inhibitor) [1] [2].

The published purification method, involving recrystallization from dimethylformamide-ethanol, proves inadequate for obtaining pure material [3]. This recrystallization approach yields only an orange solid in very low yields, which nuclear magnetic resonance analysis reveals to be a 1:1.5 mixture of compound SCR7-G and L189, enriched in L189 relative to the crude precipitate [3].

Optimized Synthetic Approaches

Several optimization strategies have been developed to address these synthetic challenges. The most effective purification method for SCR7-G involves column chromatography using a 2:1 dichloromethane:ethyl acetate eluent system, yielding approximately 39% of the pure pteridine derivative [1] [2]. This represents a significant improvement over the original recrystallization approach.

For the synthesis of SCR7-R (the dihydropteridine derivative), modified reaction conditions have been developed. These include conducting the reaction in pure dimethylformamide without acetic acid, maintaining a nitrogen atmosphere, performing the reaction in darkness, and implementing a specialized workup procedure that exploits the polarity differences between products [3]. Under these optimized conditions, pure SCR7-R can be isolated in 22% yield, though this remains the minor product of the reaction [3].

Alternative synthetic routes have also been explored. The synthesis of SCR7-G can be achieved through reaction of 4,5-diamino-2-mercapto-4-hydroxypyrimidine with benzil, producing the pteridine in 40% yield [3]. Similarly, reaction with benzoin in acetic acid affords the dihydropteridine SCR7-R in 42% yield [3].

Mechanistic Understanding of Synthetic Challenges

The synthetic difficulties stem from the complex reaction mechanism involved in pteridine formation. Under mild conditions, only one amino group of the starting pyrimidine reacts with benzaldehyde to form an imine, yielding L189. Under more forcing conditions, the second amino group presumably reacts similarly to potentially form the proposed bis-imine structure, but this intermediate proves highly unstable and cannot be isolated [3].

The actual reaction pathway involves formation of an unstable bis-imine intermediate that undergoes a six-pi electrocyclic ring closure followed by a [1] [4] sigmatropic rearrangement to produce the dihydropteridine structure. This dihydropteridine is subsequently oxidized under the reaction conditions to yield the fully aromatic pteridine [3].

Characterization of SCR7 Pyrazine and Related Derivatives

The characterization of SCR7 pyrazine and its related derivatives has revealed a complex family of structurally related compounds, each with distinct chemical and biological properties. Understanding these structural relationships is crucial for interpreting the biological activity data reported in the literature.

SCR7 Pyrazine Structure and Properties

SCR7 pyrazine, with the systematic name 2,3-dihydro-6,7-diphenyl-2-thioxo-4(1H)-pteridinone and Chemical Abstracts Service number 14892-97-8, represents the most stable and well-characterized derivative in the SCR7 family [6] [7] [4]. This compound has a molecular formula of C18H12N4OS and a molecular weight of 332.38 daltons [6].

The formation of SCR7 pyrazine occurs through an autocyclization and oxidation process. Research has demonstrated that SCR7 cyclizes automatically due to its inherent instability, subsequently undergoing autoxidation to produce the pyrazine derivative [7] [4]. This transformation represents a spontaneous chemical conversion that occurs under ambient conditions, explaining why the pyrazine form is frequently observed in commercial preparations.

Spectroscopic Characterization

The nuclear magnetic resonance characterization of SCR7 pyrazine shows characteristic aromatic signals in the 7.3-7.4 parts per million region. The compound exhibits excellent solubility in dimethyl sulfoxide (100 milligrams per milliliter) and moderate solubility in ethanol (6.69 milligrams per milliliter) [8]. High-performance liquid chromatography analysis confirms a purity of ≥98% for properly prepared samples [8].

SCR7-G (Pteridine Derivative)

The pteridine derivative SCR7-G, with the systematic name 6,7-diphenyl-2-thioxopteridine-4-one, represents the major product formed under the originally published synthetic conditions [1] [2]. This compound shows characteristic nuclear magnetic resonance signals at δ 13.42 (broad singlet), 12.82 (broad singlet, 1H), and 7.43–7.34 (multiplet, 10H) [1].

Carbon-13 nuclear magnetic resonance analysis reveals diagnostic signals at 175.7, 158.5, 155.9, 149.1, 147.0, 137.7, and 137.1 parts per million, with the aromatic carbon signals appearing between 127.2 and 129.8 parts per million [1]. High-resolution mass spectrometry confirms the molecular formula C18H12N4OS with a calculated mass of 333.0810 for the protonated molecular ion [1].

SCR7-R (Dihydropteridine Derivative)

The dihydropteridine derivative SCR7-R has been characterized as a novel 7,8-dihydropteridine with the structure 6,7-diphenyl-2-thioxo-7,8-dihydropteridine-4-one [1] [3]. This compound exhibits distinctive nuclear magnetic resonance features, including a doublet at δ 7.83 (dd, J = 7.6, 1.4 Hz, 2H) for the ortho hydrogens and a characteristic signal at δ 6.02 (d, J = 3.3 Hz, 1H) for the hydrogen on the reduced ring [1].

The carbon-13 nuclear magnetic resonance spectrum contains a diagnostic aliphatic carbon signal at δ 52.3, which corresponds to the reduced carbon bearing a single hydrogen. This signal is crucial for distinguishing the 7,8-dihydropteridine structure from potential 5,6-dihydropteridine isomers [3].

Structural Relationships and Interconversions

The various SCR7 derivatives are interconnected through defined chemical transformations. The dihydropteridine SCR7-R can be oxidized to the pteridine SCR7-G using nitrobenzene under reflux conditions, achieving yields of approximately 44% [3]. This oxidation provides definitive proof of the structural relationship between these compounds.

The formation mechanism involves initial condensation to form unstable imine intermediates, followed by electrocyclic ring closure and sigmatropic rearrangement to produce the dihydropteridine structure. Subsequent oxidation under the reaction conditions yields the fully aromatic pteridine system [3].

Analytical Methods for Characterization

Comprehensive characterization of SCR7 derivatives requires multiple analytical techniques. Nuclear magnetic resonance spectroscopy, including proton, carbon-13, distortionless enhancement by polarization transfer, correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond coherence experiments, provides essential structural information [1] [3].

High-resolution mass spectrometry confirms molecular formulas and helps distinguish between isomeric structures. Thin-layer chromatography analysis reveals significant polarity differences between derivatives, with the dihydropteridine being much more polar than the pteridine, consistent with the presence of the N-H bond in the dihydropteridine structure [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

334.08883

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: John F, George J, Srivastava M, Hassan PA, Aswal VK, Karki SS, Raghavan SC. Pluronic copolymer encapsulated SCR7 as a potential anticancer agent. Faraday Discuss. 2015 Jan 21. [Epub ahead of print] PubMed PMID: 25608025.
2: John F, George J, Vartak SV, Srivastava M, Hassan PA, Aswal VK, Karki SS, Raghavan SC. Enhanced Efficacy of Pluronic Copolymer Micelle Encapsulated SCR7 against Cancer Cell Proliferation. Macromol Biosci. 2014 Dec 16. doi: 10.1002/mabi.201400480. [Epub ahead of print] PubMed PMID: 25515310.
3: Wyatt MK, Tsai JY, Mishra S, Campos M, Jaworski C, Fariss RN, Bernstein SL, Wistow G. Interaction of complement factor h and fibulin3 in age-related macular degeneration. PLoS One. 2013 Jun 28;8(6):e68088. doi: 10.1371/journal.pone.0068088. Print 2013. PubMed PMID: 23840815; PubMed Central PMCID: PMC3696004.
4: Srivastava M, Nambiar M, Sharma S, Karki SS, Goldsmith G, Hegde M, Kumar S, Pandey M, Singh RK, Ray P, Natarajan R, Kelkar M, De A, Choudhary B, Raghavan SC. An inhibitor of nonhomologous end-joining abrogates double-strand break repair and impedes cancer progression. Cell. 2012 Dec 21;151(7):1474-87. doi: 10.1016/j.cell.2012.11.054. PubMed PMID: 23260137.
5: Reuter M, Caswell CC, Lukomski S, Zipfel PF. Binding of the human complement regulators CFHR1 and factor H by streptococcal collagen-like protein 1 (Scl1) via their conserved C termini allows control of the complement cascade at multiple levels. J Biol Chem. 2010 Dec 3;285(49):38473-85. doi: 10.1074/jbc.M110.143727. Epub 2010 Sep 20. PubMed PMID: 20855886; PubMed Central PMCID: PMC2992280.
6: Deban L, Jarva H, Lehtinen MJ, Bottazzi B, Bastone A, Doni A, Jokiranta TS, Mantovani A, Meri S. Binding of the long pentraxin PTX3 to factor H: interacting domains and function in the regulation of complement activation. J Immunol. 2008 Dec 15;181(12):8433-40. PubMed PMID: 19050261.
7: Montes T, Goicoechea de Jorge E, Ramos R, Gomà M, Pujol O, Sánchez-Corral P, Rodríguez de Córdoba S. Genetic deficiency of complement factor H in a patient with age-related macular degeneration and membranoproliferative glomerulonephritis. Mol Immunol. 2008 May;45(10):2897-904. doi: 10.1016/j.molimm.2008.01.027. Epub 2008 Mar 12. PubMed PMID: 18336910.
8: Meri S. Loss of self-control in the complement system and innate autoreactivity. Ann N Y Acad Sci. 2007 Aug;1109:93-105. PubMed PMID: 17785294.
9: Yu J, Wiita P, Kawaguchi R, Honda J, Jorgensen A, Zhang K, Fischetti VA, Sun H. Biochemical analysis of a common human polymorphism associated with age-related macular degeneration. Biochemistry. 2007 Jul 17;46(28):8451-61. Epub 2007 Jun 20. PubMed PMID: 17580967.
10: Pérez-Caballero D, Albertí S, Vivanco F, Sánchez-Corral P, Rodríguez de Córdoba S. Assessment of the interaction of human complement regulatory proteins with group A Streptococcus. Identification of a high-affinity group A Streptococcus binding site in FHL-1. Eur J Immunol. 2000 Apr;30(4):1243-53. PubMed PMID: 10760814.

Explore Compound Types